molecular formula C8H11BrClN B13549864 1-(2-Bromo-6-methylphenyl)methanaminehydrochloride

1-(2-Bromo-6-methylphenyl)methanaminehydrochloride

Cat. No.: B13549864
M. Wt: 236.53 g/mol
InChI Key: BUCYQBOEIHNWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-6-methylphenyl)methanaminehydrochloride is an organic compound with the molecular formula C8H11BrClN. It is a derivative of methanamine, where the amine group is substituted with a 2-bromo-6-methylphenyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-6-methylphenyl)methanaminehydrochloride can be synthesized through several methods. One common approach involves the bromination of 2-methylphenylmethanamine, followed by the formation of the hydrochloride salt. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of automated systems ensures consistent product quality and yield. The final product is purified through crystallization or recrystallization techniques to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-6-methylphenyl)methanaminehydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solvents.

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products Formed:

    Substitution: Formation of 2-methylphenylmethanamine derivatives.

    Oxidation: Formation of 2-bromo-6-methylbenzaldehyde or 2-bromo-6-methylbenzoic acid.

    Reduction: Formation of 2-bromo-6-methylphenylmethanamine.

Scientific Research Applications

1-(2-Bromo-6-methylphenyl)methanaminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-methylphenyl)methanaminehydrochloride involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-Bromo-6-chlorophenyl)methanaminehydrochloride
  • 1-(2-Bromo-4-methylphenyl)methanaminehydrochloride
  • 1-(2-Bromo-6-ethylphenyl)methanaminehydrochloride

Uniqueness: 1-(2-Bromo-6-methylphenyl)methanaminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups on the phenyl ring influences its reactivity and interactions with other molecules, making it a valuable compound in various research applications.

Biological Activity

1-(2-Bromo-6-methylphenyl)methanamine hydrochloride is a chemical compound notable for its potential applications in medicinal chemistry and organic synthesis. Its structure features a bromo-substituted aromatic ring, which enhances its reactivity and biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

  • Molecular Formula : C₉H₈BrClN
  • Molecular Weight : 239.52 g/mol
  • IUPAC Name : 1-(2-Bromo-6-methylphenyl)methanamine hydrochloride

Biological Activity Overview

1-(2-Bromo-6-methylphenyl)methanamine hydrochloride exhibits several biological activities, primarily due to its amine functional group and the presence of bromine. Key activities include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Antiviral Activity : Similar compounds have shown effectiveness against viral proteases, indicating that 1-(2-Bromo-6-methylphenyl)methanamine hydrochloride may also exhibit antiviral properties.
  • Neuropharmacological Effects : The compound's structural characteristics suggest potential interactions with neurotransmitter systems, which could be explored for treating neurological disorders.

The biological activity of 1-(2-Bromo-6-methylphenyl)methanamine hydrochloride can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit specific enzymes, such as proteases involved in viral replication. The bromine substitution may enhance binding affinity to these targets.
  • Receptor Modulation : The amine group can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity.

Comparative Analysis

To understand the uniqueness of 1-(2-Bromo-6-methylphenyl)methanamine hydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameSimilarityKey Features
(2,6-Dibromophenyl)methanamine0.95Contains two bromine atoms, enhancing reactivity.
1-(2-Bromophenyl)-N-methylmethanamine0.92Methyl substitution on nitrogen increases lipophilicity.
(4-Bromophenyl)methanamine hydrochloride0.89Different bromo substitution pattern on the aromatic ring.
(2-Bromophenyl)methanamine0.92Simpler structure without additional methyl groups.

This table highlights how the specific bromo and methyl substitutions influence the compound's chemical behavior and biological activity compared to other derivatives.

Case Studies and Research Findings

Recent research has focused on understanding the biological implications of compounds similar to 1-(2-Bromo-6-methylphenyl)methanamine hydrochloride:

  • Antiviral Activity : A study demonstrated that certain bromo-substituted phenyl compounds inhibited the NS2B-NS3 protease of Zika virus effectively, suggesting similar potential for our compound .
  • Antimicrobial Properties : Investigations into related amine compounds have shown promising results against various bacterial strains, indicating that further studies on 1-(2-Bromo-6-methylphenyl)methanamine hydrochloride could yield significant findings in antimicrobial research .
  • Neuropharmacological Applications : Research into functionalized amino acids has revealed their potential as inhibitors in neurological pathways, which could be extrapolated to explore the effects of our compound on GABA receptors and pain pathways .

Properties

Molecular Formula

C8H11BrClN

Molecular Weight

236.53 g/mol

IUPAC Name

(2-bromo-6-methylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C8H10BrN.ClH/c1-6-3-2-4-8(9)7(6)5-10;/h2-4H,5,10H2,1H3;1H

InChI Key

BUCYQBOEIHNWAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Br)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.